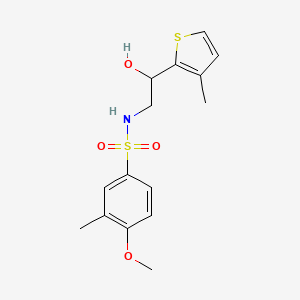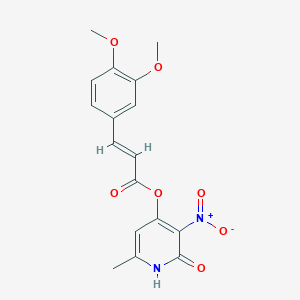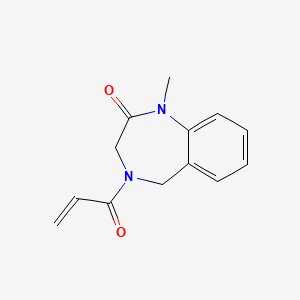![molecular formula C22H21FN2O6S B2945557 N-(2-ethoxyphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1251583-91-1](/img/structure/B2945557.png)
N-(2-ethoxyphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide, also known as EDP-MB, is a chemical compound that has gained attention in the scientific community for its potential use in various fields. Its unique structure and properties make it a promising candidate for research in drug development, cancer treatment, and other biomedical applications.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives : These compounds were reported as antiviral agents against influenza A. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives : These compounds were investigated for antiviral activity against a broad range of RNA and DNA viruses. Notably, compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide showed potent activity against Coxsackie B4 virus .
Indole Structure and Importance
- Indole : Also known as benzopyrrole, indole contains a benzenoid nucleus with 10 π-electrons. It is an important heterocyclic system found in compounds like lysergic acid diethylamide (LSD) and alkaloids from plants. Researchers synthesize various indole scaffolds for pharmacological screening .
- Cycloalkanes : The ethyl group attachment in “ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate” is assigned carbon 1 due to alphabetical order (ethyl before methyl). The cyclohexane ring can be numbered clockwise or counterclockwise, with clockwise numbering yielding lower substituent numbers (e.g., 4) than counterclockwise numbering (e.g., 6) .
Mechanism of Action
Target of Action
Ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate, also known as F3406-1956, is a novel small-molecule arenavirus inhibitor . The primary target of this compound is the Lymphocytic choriomeningitis virus (LCMV), a type of arenavirus .
Mode of Action
F3406-1956 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction prevents the virus from entering host cells, thereby inhibiting its ability to replicate and spread.
Biochemical Pathways
It is known that the compound interferes with the virus’s ability to enter host cells, which is a crucial step in the viral replication cycle . By blocking this step, F3406-1956 disrupts the virus’s life cycle and prevents it from spreading within the host.
Result of Action
The primary result of F3406-1956’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells, the compound effectively stops the virus from replicating and spreading. This can help to limit the severity of the infection and potentially aid in the recovery of the host organism.
Action Environment
The efficacy and stability of F3406-1956 can be influenced by various environmental factors. For instance, the pH of the endosome compartment is crucial for the compound’s mode of action . Changes in this pH could potentially affect the compound’s ability to inhibit viral entry. Additionally, factors such as temperature, humidity, and the presence of other substances could potentially affect the stability and efficacy of the compound.
properties
IUPAC Name |
ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O6S/c1-2-31-22(27)15-3-6-17(7-4-15)25-14-20(21(26)24-9-11-30-12-10-24)32(28,29)19-8-5-16(23)13-18(19)25/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBDDNSVOKOEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)

![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)
![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)